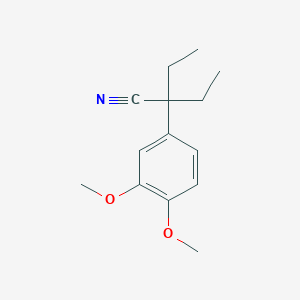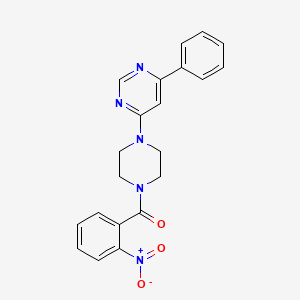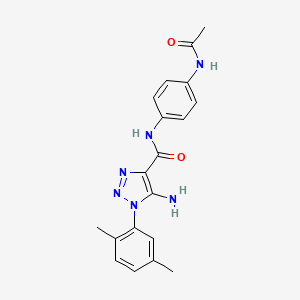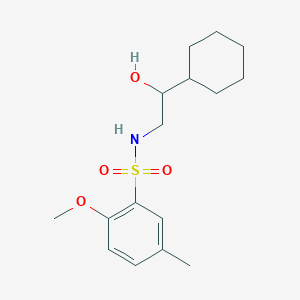
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is an organic compound characterized by the presence of a nitrile group attached to a butane chain, which is further substituted with a 3,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the nitrile via dehydration using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in the presence of a base .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, mild to moderate temperatures.
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile has several applications in scientific research:
作用機序
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors, modulating their activity and influencing downstream signaling pathways .
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups, known for its activity as a monoamine oxidase inhibitor.
3,4-Dimethoxyphenylacetonitrile: Another related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile is unique due to its specific substitution pattern and the presence of both nitrile and ethyl groups, which confer distinct chemical and biological properties compared to its analogues .
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZGIDKSQXOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![6-chloro-N2-[2-fluoro-6-(pyrrolidin-1-yl)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2625640.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
![4-(4-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2625644.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)


![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-{[4-(propan-2-yl)phenyl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2625649.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2625653.png)

![2-chloro-6-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2625658.png)

